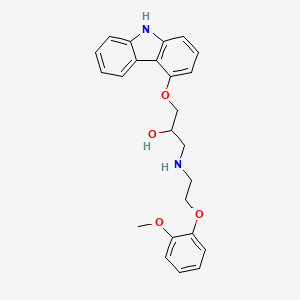![molecular formula C22H21N3O6S2 B1668651 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide CAS No. 916985-21-2](/img/structure/B1668651.png)
5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and thiophene rings would likely make the compound aromatic and relatively stable. The sulfonyl group might make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Cancer Research
CAY10575 is known to inhibit IKKβ and polo-like kinase 1 (Plk1), which are key enzymes involved in cell proliferation and survival . Therefore, it has potential applications in cancer research, particularly in studying the mechanisms of cancer cell growth and identifying potential therapeutic targets .
Neuroscience Research
CAY10575 has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM . This suggests that it could be used in neuroscience research to study neuronal development and regeneration .
Cell Biology Research
In cell biology, CAY10575 can be used to study cell signaling pathways, particularly those involving IKKβ and Plk1 . It can also be used to investigate the role of these kinases in cell cycle regulation and other cellular processes .
Immunology Research
CAY10575’s ability to inhibit IKKβ, a key player in the NF-κB signaling pathway, suggests potential applications in immunology research . NF-κB is a major transcription factor involved in immune responses, and its dysregulation is associated with various immune disorders .
Pharmacology Research
CAY10575’s inhibitory effects on key kinases make it a valuable tool in pharmacology research . It can be used to study the pharmacological effects of kinase inhibition and to develop and test potential therapeutic strategies .
Biochemistry Research
In biochemistry, CAY10575 can be used to study the biochemical properties and functions of IKKβ and Plk1 . It can also be used to investigate the effects of these kinases on various biochemical processes, such as protein phosphorylation .
Molecular Biology Research
CAY10575 can be used in molecular biology research to study the molecular mechanisms underlying the functions of IKKβ and Plk1 . It can also be used to investigate how these kinases interact with other molecules and contribute to various cellular processes .
Genetics Research
Given that IKKβ and Plk1 play crucial roles in regulating gene expression, CAY10575 can be used in genetics research to study how these kinases influence genetic processes . This could provide insights into the genetic basis of various diseases and conditions .
Mechanism of Action
Target of Action
CAY10575 primarily targets IKK-ε (IκB kinase epsilon) and Polo-like kinase 1 (Plk1) . IKK-ε is a non-canonical IκB kinase that plays a crucial role in inflammation and immunity. Plk1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
CAY10575 acts as an inhibitor for both IKK-ε and Plk1 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IKK-ε and Plk1 by CAY10575 affects several biochemical pathways. IKK-ε is involved in the NF-κB signaling pathway, which regulates immune and inflammatory responses . On the other hand, Plk1 plays a critical role in cell cycle progression, particularly in the G2/M transition and cytokinesis .
Pharmacokinetics
It is known to be soluble in dmso, which suggests it may have good bioavailability
Result of Action
CAY10575’s inhibition of IKK-ε and Plk1 leads to significant molecular and cellular effects. For instance, it has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM .
Action Environment
The action, efficacy, and stability of CAY10575 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments with similar polarity . Additionally, storage conditions can impact the compound’s stability, with recommendations for storage at -20°C .
properties
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTVTZCYVZGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648989 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide | |
CAS RN |
916985-21-2 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



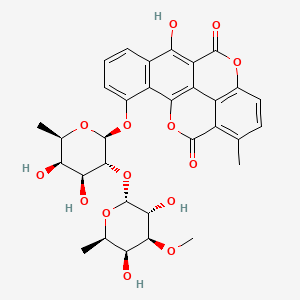
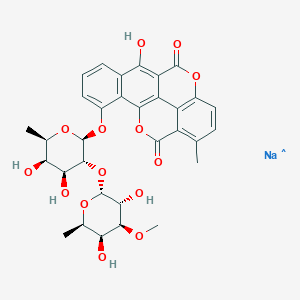
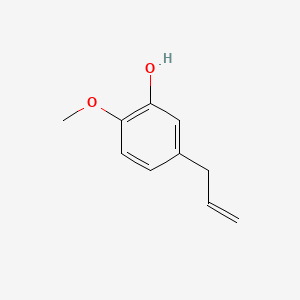


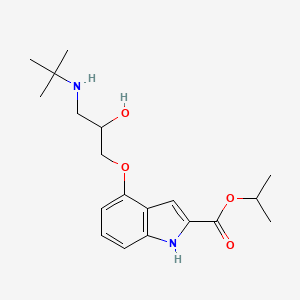
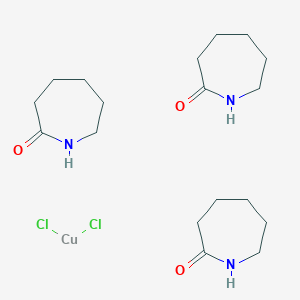
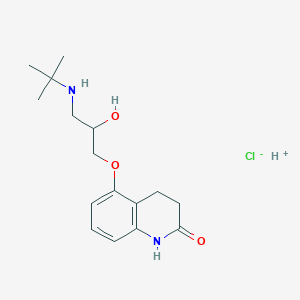
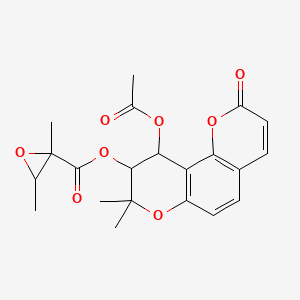

![Disodium;2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate](/img/structure/B1668588.png)

